molecular formula C24H18FN7O B2399188 N-(4-(1H-imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034345-08-7

N-(4-(1H-imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2399188
CAS No.: 2034345-08-7
M. Wt: 439.454
InChI Key: AYFAPTWMTSOEAD-UHFFFAOYSA-N
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Description

N-(4-(1H-Imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. This compound features a complex architecture that incorporates multiple nitrogen-containing heterocycles, including a 1,2,3-triazole core, an imidazole, and a pyridine ring, which are all privileged scaffolds in medicinal chemistry . These structures are frequently found in molecules with a broad spectrum of biological activities, suggesting significant research potential for this specific agent. The strategic inclusion of these pharmacophores indicates that this compound is a valuable candidate for investigating new therapeutic targets, particularly in the areas of infectious diseases and central nervous system (CNS) disorders. Triazole and imidazole derivatives are extensively documented for their antibacterial and anticonvulsant properties . For instance, triazole-based compounds have been shown to exhibit potent activity against various bacterial strains , while other triazole derivatives function as effective anticonvulsants by modulating the GABA-A receptor system, a key target for neurological research . The molecular structure of this compound is engineered to facilitate interaction with biological targets. The carboxamide linker and the fluorobenzyl substituent can enhance binding affinity and influence the molecule's pharmacokinetic profile. Researchers can utilize this compound in target-based screening assays, mechanism of action studies, and as a lead structure for the synthesis and optimization of novel bioactive molecules. This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN7O/c25-21-4-2-1-3-18(21)15-32-23(17-9-11-26-12-10-17)22(29-30-32)24(33)28-19-5-7-20(8-6-19)31-14-13-27-16-31/h1-14,16H,15H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFAPTWMTSOEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4)C5=CC=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of an imidazole ring and a triazole moiety is particularly noteworthy as these structures are often associated with pharmacological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Protein Interactions : The compound has been shown to inhibit β-catenin, a key protein involved in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties against various pathogens, including fungi and bacteria .
  • Antitumor Effects : Studies suggest that this compound may have enhanced antitumor activity due to its ability to modulate specific cellular pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:

Activity Effect Reference
AntitumorInhibition of β-catenin signaling
AntimicrobialEffective against Aspergillus fumigatus
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of imidazole-containing compounds:

Case Study 1: Antitumor Activity

A study reported the synthesis and evaluation of N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide as a potent inhibitor of β-catenin. This compound exhibited significant antitumor activity in vitro and in vivo models, suggesting that structural modifications can enhance efficacy against cancer cells .

Case Study 2: Antimicrobial Properties

Research on imidazole derivatives found that compounds with similar structures effectively inhibited the growth of various fungal strains. This highlights the potential of this compound in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Substituents Evidence ID
Target Compound 1,2,3-Triazole Imidazolylphenyl, 2-fluorobenzyl, pyridin-4-yl, carboxamide N/A
9a–9e () 1,2,3-Triazole Benzimidazolylphenoxymethyl, thiazole-acetamide
1–4 () Pyrazoline 4-Fluorophenyl, bromo/chloro/methoxy-phenyl
BLD Pharm Compound () Imidazole Trifluoromethylphenyl, pyridinyloxy

Key Observations :

  • The triazole core in the target and compounds enables robust synthetic versatility via azide-alkyne cycloaddition.
  • Pyrazoline derivatives () lack the triazole’s aromatic stability but share fluorinated aryl motifs .
  • Imidazole-based compounds () prioritize trifluoromethyl groups, contrasting with the target’s single fluorine substitution .

Fluorinated Substituent Analysis

Compound Fluorine Position Electronic/Steric Impact Evidence ID
Target Compound 2-Fluorobenzyl Ortho-fluorine induces steric hindrance and dipole N/A
Compounds 4-Fluorophenyl Para-fluorine enhances resonance stabilization
BLD Pharm Compound () Trifluoromethyl Strong electron-withdrawing, high lipophilicity
1431385-21-5 () 3,5-Difluorophenyl Enhanced dipole and metabolic stability

Key Observations :

  • The target’s 2-fluorobenzyl group may hinder rotational freedom compared to para-substituted fluorophenyl analogs .
  • Trifluoromethyl groups () increase lipophilicity but reduce solubility compared to mono-fluorinated systems .

Heterocyclic Appendages

Compound Heterocycle Functional Role Evidence ID
Target Compound Pyridin-4-yl Enhances π-stacking and metal coordination N/A
9a–9e () Thiazole Electron-rich sulfur atom for redox activity
1430724-10-9 () Benzoimidazole Planar structure for intercalation
Compound Thiazole Bulkier than triazole, altering binding pocket fit

Key Observations :

  • Pyridine in the target compound may improve solubility via nitrogen lone-pair interactions, whereas thiazoles () introduce sulfur-based reactivity .

Triazole Formation

The target compound’s triazole core likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to ’s synthesis of triazole derivatives under click chemistry conditions .

Parameter Protocol Target Compound (Hypothesized)
Catalyst Cu(I) Cu(I) or Ru-based
Solvent DMF/Water DMF or THF
Yield Optimization Microwave-assisted Room-temperature stirring

Spectroscopic Characterization

Structural validation of the target compound would align with techniques used in –3:

  • X-ray crystallography () for confirming fluorophenyl geometry .
  • NMR/IR spectroscopy () for verifying triazole connectivity and substituent placement .

Q & A

Basic: What are the key synthetic strategies for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the formation of a triazole core. A common approach includes:

  • Condensation reactions : For example, coupling a fluorobenzyl derivative with an imidazole-containing phenyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Characterization of intermediates : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, such as distinguishing fluorobenzyl aromatic protons (δ 7.2–7.5 ppm) and pyridyl protons (δ 8.5–8.7 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the imidazole and triazole rings .
  • High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C26H20FN7O: 478.1792) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Structural variations : Introduce substituents at the pyridyl (e.g., 3- vs. 4-pyridyl) or fluorobenzyl (e.g., ortho vs. para fluorine) positions to assess steric/electronic effects .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays and correlate activity with substituent properties (e.g., logP, Hammett constants) .
  • Computational docking : Compare binding poses of analogs in target active sites to rationalize potency differences .

Advanced: What optimization strategies improve synthetic yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves triazole cyclization yields by 15–20% .
  • Design of Experiments (DoE) : Statistically optimizes variables like temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol% CuI) .
  • Continuous-flow systems : Enhances reproducibility in scale-up by maintaining precise control over reaction parameters (e.g., residence time, mixing efficiency) .

Advanced: How to address contradictions in biological activity data across different studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for compound purity (≥95% by HPLC) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify off-target effects .
  • Data normalization : Report IC50 values relative to a common reference inhibitor to minimize inter-lab variability .

Advanced: What computational methods predict the compound’s biological targets?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using software like AutoDock Vina .
  • QSAR modeling : Relate substituent descriptors (e.g., molar refractivity, polar surface area) to inhibitory activity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N3) and hydrophobic regions (e.g., fluorobenzyl group) for target engagement .

Basic: What are common impurities during synthesis, and how are they controlled?

  • Unreacted intermediates : Residual azides or alkynes detected via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Purify by column chromatography .
  • Oxidation byproducts : Monitor for triazole N-oxides using LC-MS. Use inert atmospheres (N2/Ar) to suppress oxidation .
  • Metal contaminants : ICP-MS quantifies residual copper from CuAAC; remove via chelating resins (e.g., EDTA-functionalized silica) .

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